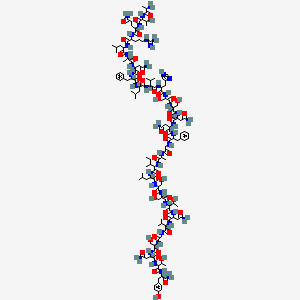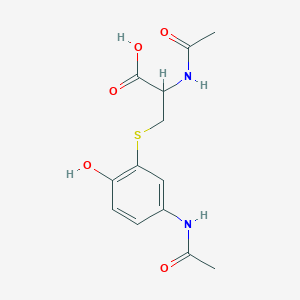![molecular formula C25H23N8NaO7S2 B13384207 sodium 7-[[2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxidanylidene-1H-pyridin-3-yl)carbonylamino]ethanoyl]amino]-3-[(1-methyl-1,2,3,4-tetrazol-5-yl)sulfanylmethyl]-8-oxidanylidene-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13384207.png)
sodium 7-[[2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxidanylidene-1H-pyridin-3-yl)carbonylamino]ethanoyl]amino]-3-[(1-methyl-1,2,3,4-tetrazol-5-yl)sulfanylmethyl]-8-oxidanylidene-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cefpiramide sodium is a third-generation cephalosporin antibiotic known for its broad-spectrum antibacterial activity. It is particularly effective against Pseudomonas aeruginosa, a bacterium resistant to many other antibiotics . Cefpiramide sodium works by inhibiting bacterial cell wall biosynthesis, making it a potent option for treating severe infections .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cefpiramide sodium involves multiple steps, starting with the preparation of cefpiramide amine salt. This is followed by the reaction with sodium 2-ethylhexanoate solution under controlled temperature conditions to obtain cefpiramide sodium . The process requires precise control of reaction conditions to ensure high purity and yield.
Industrial Production Methods
Industrial production of cefpiramide sodium typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps like crystallization, filtration, and drying to obtain the final product in its pure form .
化学反応の分析
Types of Reactions
Cefpiramide sodium undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups in the molecule, affecting its antibacterial activity.
Reduction: Reduction reactions can modify the molecular structure, potentially impacting its efficacy.
Substitution: Substitution reactions involve replacing one functional group with another, which can change the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different derivatives of cefpiramide sodium with altered antibacterial properties .
科学的研究の応用
Cefpiramide sodium has a wide range of scientific research applications:
Chemistry: It is used to study the synthesis and modification of cephalosporin antibiotics.
Biology: Researchers use it to investigate bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Cefpiramide sodium is employed in clinical studies to treat severe bacterial infections, particularly those caused by resistant strains.
Industry: It is used in the pharmaceutical industry for the production of antibiotics and related compounds.
作用機序
Cefpiramide sodium exerts its antibacterial effects by inhibiting the synthesis of peptidoglycan, a crucial component of the bacterial cell wall. It binds to penicillin-binding proteins, disrupting the cross-linking of peptidoglycan strands. This weakens the bacterial cell wall, leading to cell lysis and death . The compound is particularly effective against Gram-negative bacteria due to its ability to penetrate the outer membrane .
類似化合物との比較
Cefpiramide sodium is unique among cephalosporins due to its broad-spectrum activity and resistance to beta-lactamases, enzymes that degrade many other antibiotics. Similar compounds include:
Cefoperazone: Another third-generation cephalosporin with a similar mechanism of action but shorter half-life.
Cefazolin: A first-generation cephalosporin with a narrower spectrum of activity.
Cefepime: A fourth-generation cephalosporin with enhanced activity against Gram-positive and Gram-negative bacteria
Cefpiramide sodium stands out due to its longer half-life and higher efficacy against resistant bacterial strains .
特性
IUPAC Name |
sodium;7-[[2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N8O7S2.Na/c1-11-7-16(35)15(8-26-11)20(36)27-17(12-3-5-14(34)6-4-12)21(37)28-18-22(38)33-19(24(39)40)13(9-41-23(18)33)10-42-25-29-30-31-32(25)2;/h3-8,17-18,23,34H,9-10H2,1-2H3,(H,26,35)(H,27,36)(H,28,37)(H,39,40);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWWMGQFMUUYIY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N8NaO7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,1,1-trifluoro-2-(4-pyrazol-1-ylphenyl)-3-[5-[[1-(trifluoromethyl)cyclopropyl]methyl]-1H-imidazol-2-yl]propan-2-ol](/img/structure/B13384148.png)



![[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl octadec-9-enoate](/img/structure/B13384184.png)


![5-(2-Azido-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B13384193.png)

![N-[1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B13384201.png)
